Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester
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Overview
Description
Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester is a complex organic compound with a unique structure that includes a cyclopentyl ring, ester groups, and aromatic phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester typically involves the esterification of propanedioic acid derivatives with benzyl alcohol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of advanced purification techniques like distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and acids.
Scientific Research Applications
Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes and receptors in biological systems. The cyclopentyl ring and phenyl groups contribute to the compound’s stability and specificity in binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
Propanedioic acid, [(1S)-3-oxocycloheptyl]-, bis(phenylmethyl) ester: Similar structure but with a seven-membered ring instead of a five-membered ring.
Diethyl malonate: A simpler ester of propanedioic acid with ethyl groups instead of phenylmethyl groups.
Uniqueness
Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Properties
CAS No. |
154194-47-5 |
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Molecular Formula |
C22H22O5 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
dibenzyl 2-[(1S)-3-oxocyclopentyl]propanedioate |
InChI |
InChI=1S/C22H22O5/c23-19-12-11-18(13-19)20(21(24)26-14-16-7-3-1-4-8-16)22(25)27-15-17-9-5-2-6-10-17/h1-10,18,20H,11-15H2/t18-/m0/s1 |
InChI Key |
DNAMBZWBZIHNSG-SFHVURJKSA-N |
Isomeric SMILES |
C1CC(=O)C[C@H]1C(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CC(=O)CC1C(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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